2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino-
Overview
Description
2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino-, also known as BAPTA-AM, is a chemical compound that has been widely used in scientific research. It is a cell-permeable calcium chelator that has been used to investigate the role of calcium in various biological processes.
Mechanism Of Action
2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- acts as a calcium chelator, which means that it binds to calcium ions and prevents them from participating in biological processes. 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- is cell-permeable, which means that it can enter cells and bind to intracellular calcium ions. Once bound to calcium ions, 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- can prevent the activation of calcium-dependent enzymes and signaling pathways.
Biochemical And Physiological Effects
2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell migration, induce apoptosis, and block synaptic transmission. 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- has also been shown to have neuroprotective effects, and has been investigated as a potential treatment for neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- is its ability to selectively chelate calcium ions. This allows researchers to investigate the role of calcium in specific biological processes. 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- is also cell-permeable, which means that it can be used in both in vitro and in vivo experiments. However, one limitation of 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- is its potential to chelate other divalent cations, such as magnesium and zinc. This can complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research involving 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino-. One area of research is the investigation of the role of calcium in cancer progression. 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- has been shown to inhibit cell migration and induce apoptosis in cancer cells, and may have potential as a cancer therapy. Another area of research is the investigation of the role of calcium in neurodegenerative diseases. 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- has been shown to have neuroprotective effects, and may have potential as a treatment for diseases such as Alzheimer's and Parkinson's.
Synthesis Methods
2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- can be synthesized through a multistep process that involves the reaction of 2,4-pentanedione with 1,2-phenylenediamine to form 1,2-bis(2,4-pentanedionato)benzene. This compound is then reacted with ethylenediamine to form 1,2-bis(2,4-pentanedionato)-1,2-bis(ethylamino)benzene. The final step involves the reaction of this compound with 2-(2-aminoethoxy)ethanol to form 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino-.
Scientific Research Applications
2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- has been used in various scientific research applications, including the study of calcium signaling, cell migration, and apoptosis. It has also been used to investigate the role of calcium in synaptic transmission and plasticity. 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- has been used in both in vitro and in vivo experiments, and has been shown to be a useful tool for investigating the role of calcium in various biological processes.
properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-iminochromen-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-3-24(4-2)14-10-9-13-11-15(19(21)25-18(13)12-14)20-22-16-7-5-6-8-17(16)23-20/h5-12,21H,3-4H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJVECATCLMTEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066260 | |
Record name | 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- | |
CAS RN |
17754-91-5 | |
Record name | 3-(1H-Benzimidazol-2-yl)-N,N-diethyl-2-imino-2H-1-benzopyran-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17754-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017754915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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